Product packaging for 2,6-Dimethoxybenzoyl fluoride(Cat. No.:CAS No. 130161-08-9)

2,6-Dimethoxybenzoyl fluoride

Cat. No.: B13952861
CAS No.: 130161-08-9
M. Wt: 184.16 g/mol
InChI Key: KJBYRPWFFNVBGX-UHFFFAOYSA-N
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Description

Significance of Acyl Fluorides as Versatile Synthetic Intermediates

Acyl fluorides have emerged as valuable and versatile intermediates in the field of organic synthesis. researchgate.netthieme-connect.comthieme-connect.com Their utility stems from a unique balance of stability and reactivity, which distinguishes them from other acyl halides. acs.orgacs.org Unlike their more reactive counterparts, acyl chlorides, acyl fluorides exhibit greater stability, particularly towards hydrolysis, making them easier to handle and purify. beilstein-journals.org This enhanced stability does not, however, render them unreactive; they maintain sufficient electrophilicity to participate in a wide array of chemical transformations. beilstein-journals.org

The applications of acyl fluorides are extensive and continue to expand. They are frequently employed in challenging acylation reactions, such as esterifications and amidations, especially with sterically hindered or electronically deactivated nucleophiles. acs.org A particularly significant area of application is in peptide synthesis, where the use of amino acid fluorides has proven advantageous for both solution-phase and solid-phase techniques. thieme-connect.comacs.org Their stability towards tertiary bases, in contrast to acyl chlorides, prevents the formation of undesirable oxazolone (B7731731) byproducts. acs.org

Beyond their role as acylating agents, acyl fluorides serve as precursors in transition-metal-catalyzed reactions. thieme-connect.comthieme-connect.com They can function as sources of acyl groups in coupling reactions, as sources of aryl or alkyl groups in decarbonylative coupling reactions, and even as fluoride (B91410) sources in fluorination reactions. acs.orgthieme-connect.com The activation of the C-F bond in acyl fluorides by transition metals has opened up new avenues for constructing complex molecules. thieme-connect.com This versatility has established acyl fluorides as indispensable tools for synthetic chemists in academia and industry. thieme-connect.comthieme-connect.com

Historical Context and Evolution of Acyl Fluoride Chemistry

The history of acyl fluoride chemistry dates back several decades, but their widespread use is a more recent phenomenon, largely driven by the development of new and more practical synthetic methods. thieme-connect.com Early methods for synthesizing acyl fluorides often involved the halogen exchange of acyl chlorides using reagents like potassium fluoride or potassium hydrogen fluoride. thieme-connect.com In 1973, a notable advancement was made with the introduction of cyanuric fluoride for the fluorination of carboxylic acids. thieme-connect.comcas.cn

The 21st century has witnessed a significant acceleration in the development of synthetic methodologies for acyl fluorides. thieme-connect.com This progress can be attributed to the introduction of a diverse range of fluorinating agents. These can be broadly categorized into nitrogen-containing reagents (like TFFH and perfluoroalkylamines), sulfur-based reagents (such as DAST and its derivatives), and, more recently, phosphorus-based reagents. researchgate.netcas.cn The development of reagents like XtalFluor-E has enabled the synthesis of acyl fluorides from carboxylic acids under mild, room-temperature conditions. acs.org

A significant conceptual shift has been the move towards the direct conversion of carboxylic acids to acyl fluorides, avoiding the pre-functionalization to acyl chlorides. researchgate.net This has been achieved through various deoxyfluorination strategies. researchgate.netresearchgate.net Furthermore, innovative approaches such as the fluorinative C-C bond cleavage of activated ketones have expanded the scope of accessible acyl fluorides. acs.org The evolution of these synthetic methods has transformed acyl fluorides from chemical curiosities into readily accessible and highly valuable building blocks in modern organic chemistry. thieme-connect.com The generation of thionyl fluoride ex situ from inexpensive commodity chemicals represents another leap forward, allowing for rapid and column-free synthesis of acyl fluorides. nih.govrsc.org

Role of Substituent Effects in Acyl Fluoride Reactivity: A Focus on the 2,6-Dimethoxybenzoyl Moiety

The reactivity of acyl fluorides is intricately linked to the electronic and steric properties of the substituents on the acyl group. researchgate.net These substituent effects can influence the electrophilicity of the carbonyl carbon, the stability of the acyl fluoride itself, and the course of its reactions. Electron-withdrawing groups generally increase the reactivity of the acyl fluoride towards nucleophiles, while electron-donating groups have the opposite effect. nih.gov

The 2,6-dimethoxybenzoyl moiety is a prime example of how substituent effects can be strategically employed to modulate reactivity. The two methoxy (B1213986) groups at the ortho positions exert significant electronic and steric influence. Electronically, the methoxy groups are electron-donating through resonance, which can decrease the electrophilicity of the carbonyl carbon. However, their presence also introduces considerable steric hindrance around the reactive center. researchgate.net

This steric bulk can play a crucial role in directing the outcome of reactions. For instance, in peptide synthesis, bulky protecting groups are known to prevent aggregation and undesirable side reactions. nih.govpeptide.com The 2,6-dimethoxybenzyl group, a related structure, has been used as a protecting group in peptide synthesis, highlighting the impact of this substitution pattern. rsc.org The interplay of these steric and electronic effects in the 2,6-dimethoxybenzoyl moiety can lead to unique reactivity profiles, potentially favoring certain transformations while disfavoring others, and can be critical in achieving high selectivity in complex synthetic sequences. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B13952861 2,6-Dimethoxybenzoyl fluoride CAS No. 130161-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxybenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBYRPWFFNVBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664687
Record name 2,6-Dimethoxybenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130161-08-9
Record name 2,6-Dimethoxybenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2,6 Dimethoxybenzoyl Fluoride Reactivity

Pathways of Nucleophilic Acyl Substitution

Acyl fluorides, including 2,6-dimethoxybenzoyl fluoride (B91410), are versatile electrophiles for acylation reactions. thieme-connect.de They exhibit a favorable balance of stability and reactivity, making them effective substitutes for the more moisture-sensitive acyl chlorides. researchgate.netresearchgate.net The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. The fluoride ion is subsequently eliminated, regenerating the carbonyl group and forming the acylated product. The two methoxy (B1213986) groups at the ortho positions of 2,6-dimethoxybenzoyl fluoride exert significant steric hindrance around the carbonyl center, which can influence reaction rates compared to unhindered aroyl fluorides.

The reaction of this compound with alcohols yields the corresponding esters. This transformation follows the classic nucleophilic acyl substitution pathway.

Mechanism: An alcohol, acting as a neutral nucleophile, attacks the carbonyl carbon of the acyl fluoride. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate to reform the carbonyl double bond results in the expulsion of a fluoride ion. A proton is subsequently lost from the oxonium ion intermediate to yield the final ester product and hydrogen fluoride (HF).

Role of Base: To drive the reaction to completion and neutralize the corrosive HF byproduct, a non-nucleophilic base, such as pyridine (B92270) or a hindered tertiary amine, is typically added. The base deprotonates the oxonium intermediate, facilitating the final step of the mechanism.

This process allows for the one-pot synthesis of esters directly from carboxylic acids via the in-situ generation of the acyl fluoride, which then reacts with an alcohol nucleophile. researchgate.net

Amidation of this compound with primary or secondary amines is an efficient method for forming benzamides. This reaction has been demonstrated to proceed in high yield, as seen in the synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide from this compound and (S)-N-ethyl-2-aminomethylpyrrolidine, which achieved a yield of over 95%. researchgate.netresearchgate.net

Mechanism: Amines are generally more nucleophilic than alcohols, and the reaction proceeds readily. The nitrogen atom of the amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. This intermediate collapses, eliminating the fluoride ion to form a protonated amide.

Stoichiometry: The reaction requires a base to neutralize the generated HF. Often, a second equivalent of the amine substrate is used for this purpose, serving as both a nucleophile and a base. Alternatively, an external non-nucleophilic base can be used to conserve the primary amine.

The synthesis of thioesters from this compound involves its reaction with a thiol. researchgate.net This reaction is a key method for creating the thioester functional group, which is significant in both organic synthesis and biochemistry. researchgate.netlibretexts.org

Mechanism: The reaction mechanism is analogous to esterification and amidation. The sulfur atom of the thiol attacks the carbonyl carbon. To enhance the nucleophilicity of the sulfur, the reaction is often carried out in the presence of a base. The base deprotonates the thiol to form a thiolate anion, which is a much stronger nucleophile. The thiolate then attacks the acyl fluoride, proceeding through a tetrahedral intermediate to expel the fluoride ion and form the thioester. wikipedia.org

One-Pot Procedures: Efficient one-pot methods have been developed where a carboxylic acid is first converted to an acyl fluoride in situ, which is then immediately reacted with a thiol to produce the desired thioester without isolation of the intermediate. researchgate.net

Carbon-Fluorine Bond Activation in Catalytic Transformations

Beyond its role as an acylating agent, the carbon-fluorine bond in this compound can be catalytically activated. This mode of reactivity typically involves oxidative addition of the C(acyl)-F bond to a low-valent transition metal or activation by an organocatalyst. thieme-connect.deelsevierpure.com This pathway often leads to decarbonylation, transforming the acyl fluoride into a versatile aryl source for cross-coupling reactions. researchgate.netresearchgate.net

Low-valent transition metals, particularly nickel and palladium complexes, are effective catalysts for the activation of the C-F bond in acyl fluorides. thieme-connect.de

Nickel Catalysis: Nickel(0) complexes are widely used for C-F bond activation. nih.gov The catalytic cycle generally begins with the oxidative addition of the Ni(0) species into the C(acyl)-F bond, forming an acyl-Ni(II)-fluoride intermediate. This intermediate can then undergo decarbonylation to yield an aryl-Ni(II)-fluoride complex. This aryl-nickel species is a key intermediate in various cross-coupling reactions, such as Suzuki-Miyaura couplings or thioetherifications, reacting with an appropriate coupling partner before reductive elimination regenerates the Ni(0) catalyst. researchgate.netccspublishing.org.cn

Palladium Catalysis: Palladium catalysts are also employed for C-F bond activation, although historically they have been considered less reactive than nickel for this purpose with unactivated fluorides. nih.govmdpi.com The mechanism is believed to be similar, involving the oxidative addition of a Pd(0) complex to the C-F bond. rsc.org The resulting acyl-Pd(II)-fluoride species can then engage in decarbonylative cross-coupling pathways. Specific ligand systems and reaction conditions are often crucial to facilitate the challenging oxidative addition step. nih.gov

Copper Catalysis: While copper catalysts are utilized in various C-F activation contexts, their application specifically for the activation of the C(acyl)-F bond of acyl fluorides is less commonly documented in the literature compared to nickel and palladium.

Catalyst SystemReaction TypeKey Mechanistic StepReference
Nickel(0) / LigandDecarbonylative ThioetherificationOxidative addition of Ni(0) into C(acyl)-F bond researchgate.net
Nickel(0) / LigandCross-coupling with OrganozincsOxidative addition followed by decarbonylation researchgate.netnih.gov
Palladium(0) / LigandCross-coupling with N-tosylhydrazonesOxidative addition of Pd(0) into C-F bond rsc.org

Non-metallic organocatalysts can also activate the C-F bond of acyl fluorides, offering a complementary, transition-metal-free approach. thieme-connect.deelsevierpure.com

N-Heterocyclic Carbenes (NHCs): NHCs function as potent nucleophiles. The activation mechanism involves the attack of the carbene carbon on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then eliminates the fluoride ion to generate a highly reactive acyl-azolium intermediate. This activation of the acyl group facilitates subsequent transformations, effectively mediating the cleavage of the C-F bond. While NHCs can activate aryl C-F bonds via nucleophilic aromatic substitution, the primary pathway for acyl fluorides involves initial attack at the carbonyl center. rsc.orgnih.gov

Phosphines: Similar to NHCs, phosphines can act as nucleophilic catalysts. scilit.com The mechanism involves the attack of the phosphorus atom on the carbonyl carbon of the acyl fluoride. This can lead to the formation of an acyloxyphosphonium species and the release of a fluoride ion. In some transformations, such as the phosphine-catalyzed carbofluorination of alkynes, a five-coordinated fluorophosphorane has been identified as a key intermediate, highlighting the direct involvement of the phosphine (B1218219) in the C-F bond cleavage process. chemrxiv.orgresearchgate.net

CatalystProposed IntermediateReaction TypeReference
N-Heterocyclic Carbene (NHC)Acyl-azolium saltCycloaddition / Functionalization elsevierpure.comrsc.org
Tricyclohexylphosphine (PCy₃)FluorophosphoraneIntermolecular Carbofluorination chemrxiv.org
PhosphineAcyloxyphosphonium saltAcyl-Group Exchange researchgate.net

Decarbonylative Coupling Reactions

This compound serves as a valuable precursor in transition-metal-catalyzed decarbonylative coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, using a carboxylic acid derivative as an aryl source, with the expulsion of carbon monoxide (CO). The reactivity of this compound in these transformations is primarily explored through nickel and palladium catalysis.

The general mechanism for a nickel-catalyzed decarbonylative coupling, such as a Suzuki-Miyaura type reaction, involves several key steps. The catalytic cycle typically begins with the oxidative addition of the C(acyl)-F bond of this compound to a low-valent nickel(0) complex. This is followed by a crucial decarbonylation step, where a molecule of CO is extruded to form an aryl-nickel(II)-fluoride intermediate. nih.gov

A significant mechanistic feature of using aroyl fluorides is the role of the fluoride ligand in the subsequent transmetalation step. nih.gov In couplings with organoboron reagents (e.g., arylboronic acids), the nickel-fluoride intermediate, (L)nNi(Ar)(F), is highly active for transmetalation without the need for an external base. nih.gov The fluoride ligand is believed to act as an "internal base," facilitating the transfer of the organic group from the boron atom to the nickel center. The final step is the reductive elimination from the resulting diorganonickel(II) complex, which forms the new C-C bond and regenerates the active Ni(0) catalyst. nih.gov

This base-free condition is a notable advantage, as it broadens the substrate scope to include organoboron reagents that are sensitive to decomposition under basic conditions. nih.gov While palladium has also been explored for decarbonylative couplings, nickel has proven particularly effective for aroyl fluorides. rsc.orgnih.gov The electron-rich nature of the 2,6-dimethoxyphenyl group can influence the rate of oxidative addition, a step that can sometimes be challenging for electron-rich substrates. researchgate.net

Below is a table summarizing representative nickel-catalyzed decarbonylative coupling reactions applicable to electron-rich aroyl fluorides like this compound.

Coupling TypeCoupling PartnerCatalyst System (Typical)Key Mechanistic FeatureProduct Type
Suzuki-MiyauraArylboronic AcidNi(COD)₂ / PCy₃Base-free transmetalation enabled by Ni-F intermediate. nih.govBiaryl
BorylationBis(pinacolato)diboronNi(COD)₂ / PCy₃Direct conversion of the aroyl group to a boronate ester.Aryl Boronate Ester
AlkylationTrialkylboraneNi(dppe)Cl₂Interaction of Lewis-acidic organoborane with the Ni-F intermediate.Alkylarene
Reductive Cross-Electrophile CouplingAryl BromidePd(OAc)₂ / Co(acac)₂Co-catalytic system for coupling two different electrophiles. rsc.orgBiaryl

Electrophilic Aromatic Acylation Reactions (e.g., Friedel-Crafts Type)

Electrophilic aromatic acylation, most notably the Friedel-Crafts acylation, is a fundamental reaction for installing an acyl group onto an aromatic ring, forming a ketone. The reaction typically employs an acyl halide or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The established mechanism for Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. libretexts.orgchemguide.co.uk The Lewis acid catalyst coordinates to the halogen atom of the acyl halide, in this case, the fluorine of this compound. This coordination polarizes the carbon-fluorine bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.

Once formed, the acylium ion is attacked by the π-electrons of an electron-rich aromatic substrate (e.g., benzene (B151609), toluene) in a classic electrophilic aromatic substitution step. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is restored in the final step when a weak base, typically the [AlCl₃F]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. An aqueous workup is then required to hydrolyze the complex formed between the Lewis acid and the product ketone, liberating the final aryl ketone product. libretexts.org

A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement. Furthermore, the product ketone is deactivated towards further electrophilic substitution because the acyl group is electron-withdrawing, thus preventing polyacylation.

While this mechanism is general for acyl halides, specific documented examples of this compound being used as the acylating agent in Friedel-Crafts reactions are not prevalent in the surveyed scientific literature. The significant steric hindrance caused by the two ortho-methoxy groups may reduce its reactivity or utility in this specific application compared to less substituted benzoyl halides.

Role as a Fluorinating Agent or Fluorine Source in Organic Transformations

In the context of its known reactivity, this compound does not function as a fluorinating agent. A fluorinating agent is a reagent whose primary purpose is to donate a fluorine atom to a substrate to form a new carbon-fluorine bond or other element-fluorine bond.

The chemistry of this compound is dominated by reactions that occur at the carbonyl carbon. In both decarbonylative couplings and electrophilic acylations, the carbon-fluorine bond is cleaved, but the fluoride atom is not transferred to another organic molecule.

Instead, the fate of the fluoride ion is typically as follows:

In Transition-Metal-Catalyzed Reactions: The fluoride becomes a ligand on the metal center, forming an aryl-metal-fluoride complex (e.g., LₙNi(Ar)F). nih.gov This metal-fluoride species is a key intermediate that facilitates subsequent steps like transmetalation, but it ultimately becomes part of an inorganic salt byproduct (e.g., CsF, BF₃) upon completion of the catalytic cycle.

In Lewis Acid-Catalyzed Reactions: The fluoride is transferred to the Lewis acid catalyst. For example, in a Friedel-Crafts reaction catalyzed by AlCl₃, the fluoride would become part of an aluminate complex, such as [AlCl₃F]⁻, which is subsequently quenched during aqueous workup.

Therefore, while this compound is a source of the fluoride ion, its synthetic utility lies in its function as an acylating agent or an arylating agent precursor (via decarbonylation), not as a reagent for the fluorination of organic substrates.

Applications of 2,6 Dimethoxybenzoyl Fluoride in Complex Chemical Synthesis

Strategic Utility in the Construction of Functionalized Organic Molecules

2,6-Dimethoxybenzoyl fluoride (B91410) serves as a valuable building block for introducing the 2,6-dimethoxybenzoyl group into complex molecular architectures. The presence of two ortho-methoxy groups sterically shields the carbonyl group, influencing its reactivity and providing a handle for specific chemical transformations. This steric hindrance can be exploited to achieve selective reactions in polyfunctional molecules.

The reactivity of the acyl fluoride allows for its participation in a variety of coupling reactions. For instance, in Friedel-Crafts acylation reactions, 2,6-dimethoxybenzoyl fluoride can react with electron-rich aromatic and heteroaromatic systems to introduce the 2,6-dimethoxybenzoyl moiety. This ketone functionality can then be further manipulated, for example, through reduction to an alcohol, which can be a precursor for a variety of other functional groups.

Moreover, the methoxy (B1213986) groups themselves can be subject to chemical modification. Demethylation, for instance, would yield a dihydroxybenzoyl derivative, opening up avenues for further functionalization, such as etherification or esterification, to build molecular complexity.

Reaction TypeSubstrateProduct FunctionalityPotential Subsequent Transformations
Friedel-Crafts AcylationElectron-rich arenes/heteroarenesAryl ketoneReduction, Grignard addition, Wittig reaction
Nucleophilic Acyl SubstitutionAlcohols, AminesEsters, AmidesHydrolysis, Reduction
Demethylation-PhenolEtherification, Esterification, Oxidation

As a Building Block for Heterocyclic Systems and Complex Scaffolds

The construction of heterocyclic frameworks is a central theme in medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. This compound can be a key starting material in the synthesis of various heterocyclic systems.

One common strategy involves the reaction of the acyl fluoride with bifunctional nucleophiles. For example, reaction with a 1,2-aminoalcohol could lead to the formation of an oxazoline (B21484) or, after subsequent cyclization, a more complex fused system. Similarly, reaction with a 1,2-phenylenediamine could furnish benzimidazole (B57391) derivatives after cyclization of the intermediate amide.

The 2,6-dimethoxybenzoyl unit can also be incorporated into larger scaffolds that subsequently undergo cyclization reactions to form heterocycles. For example, the ketone formed from a Friedel-Crafts reaction can be a precursor to a chalcone, which can then undergo cyclization with reagents like hydrazine (B178648) or guanidine (B92328) to form pyrazoline or pyrimidine (B1678525) rings, respectively.

Heterocycle ClassSynthetic StrategyKey Intermediate
OxazolinesReaction with 1,2-aminoalcoholsN-(2-hydroxyalkyl)-2,6-dimethoxybenzamide
BenzimidazolesReaction with 1,2-phenylenediaminesN-(2-aminophenyl)-2,6-dimethoxybenzamide
PyrazolinesChalcone formation and cyclization with hydrazine1-(Aryl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one
PyrimidinesChalcone formation and cyclization with guanidine1-(Aryl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one

Employment in Peptide and Amide Bond Formation under Challenging Conditions

The formation of amide bonds is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the construction of peptides. While numerous coupling reagents are available, the formation of amide bonds between sterically hindered amino acids or with poorly nucleophilic amines remains a significant challenge. Acyl fluorides have emerged as highly effective reagents for such difficult couplings. google.comnih.gov

This compound, as a sterically hindered acyl fluoride, is particularly well-suited for these challenging amide bond formations. The high reactivity of the acyl fluoride group, combined with the steric bulk of the ortho-methoxy groups, can facilitate the desired coupling while minimizing side reactions. The fluoride ion is an excellent leaving group, and the formation of the strong silicon-fluoride or hydrogen-fluoride bond can provide a thermodynamic driving force for the reaction.

In situations where standard peptide coupling reagents like carbodiimides or phosphonium (B103445) salts fail to provide good yields due to steric hindrance, the use of an acyl fluoride generated in situ from the corresponding carboxylic acid or the direct use of a stable acyl fluoride like this compound can be a superior strategy. Research has shown that acyl fluorides can be ideal for minimizing steric hindrance between coupling partners. researchgate.net

Substrate TypeChallengeAdvantage of Acyl Fluoride
Sterically hindered amino acids (e.g., Aib, Val)Slow reaction rates, epimerizationIncreased reactivity, reduced steric clash at the transition state
N-methylated amino acidsLow nucleophilicity of the secondary amineHigh electrophilicity of the acyl fluoride
Electron-deficient anilinesPoor nucleophilicityOvercomes low reactivity of the amine

Role in Advanced Derivatization and Functional Group Interconversions (e.g., in total synthesis strategies)

In the realm of total synthesis and analytical chemistry, this compound can play a crucial role in derivatization and as a strategic protecting group.

Derivatization for Analysis: Acyl halides, including benzoyl chloride, are commonly used as derivatizing agents for amines and phenols to improve their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netrsc.orgnih.govnih.govnsf.gov By analogy, this compound can be used to tag primary and secondary amines, converting them into their corresponding amides. The resulting derivatives often exhibit enhanced UV absorbance or fluorescence, leading to lower detection limits. The specific chromatographic properties of the 2,6-dimethoxybenzoyl group can also be exploited to achieve better separation of analytes.

Protecting Group Strategies in Total Synthesis: The 2,6-dimethoxybenzoyl group can be employed as a protecting group for amines. The resulting amide is generally stable to a range of reaction conditions. Furthermore, the related 2,4-dimethoxybenzyl (DMB) group is a known protecting group for the amide side chains of glutamine and asparagine in peptide synthesis, which can be cleaved under acidic conditions with trifluoroacetic acid or anhydrous hydrogen fluoride. acs.orgwustl.edu This suggests that the 2,6-dimethoxybenzoyl group could also serve as a robust protecting group that can be removed under specific, likely acidic, conditions. In a complex total synthesis, the strategic introduction and subsequent removal of such a group can be a key step in achieving the desired molecular architecture.

The interconversion of the acyl fluoride to other functional groups is also a valuable tool. For example, its reaction with a Grignard reagent can lead to the formation of a tertiary alcohol, while its reduction can yield a primary alcohol or an aldehyde, depending on the reducing agent used. These transformations allow for the versatile manipulation of the 2,6-dimethoxybenzoyl moiety within a larger synthetic scheme.

ApplicationFunctional Group TargetedPurpose
HPLC DerivatizationPrimary and secondary amines, phenolsEnhanced detection (UV/fluorescence), improved chromatography
Protecting GroupAminesProtection during multi-step synthesis
Functional Group InterconversionAcyl fluorideSynthesis of ketones, tertiary alcohols, aldehydes, primary alcohols

Advanced Spectroscopic and Computational Approaches for Elucidating the Structure and Reactivity of 2,6 Dimethoxybenzoyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,6-dimethoxybenzoyl fluoride (B91410) is anticipated to exhibit distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The aromatic region would likely show a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The two methoxy groups at the C2 and C6 positions are chemically equivalent and would therefore give rise to a single, sharp singlet, integrating to six protons. The exact chemical shifts would be influenced by the electron-withdrawing nature of the benzoyl fluoride moiety and the electron-donating effect of the methoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,6-dimethoxybenzoyl fluoride, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the acyl fluoride would appear at a characteristic downfield chemical shift. The aromatic carbons would also have distinct chemical shifts, with the methoxy-substituted carbons (C2 and C6) appearing at a different frequency compared to the other aromatic carbons. The carbon of the methoxy groups would resonate in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds and general principles)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H (C3, C5)6.5-7.0 (d)105-115
Aromatic H (C4)7.3-7.6 (t)130-140
Methoxy H (-OCH₃)3.8-4.0 (s)55-65
Carbonyl C (C=O)-160-170
Aromatic C (C1)-115-125
Aromatic C (C2, C6)-155-165

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for the analysis of organofluorine compounds. alfa-chemistry.comhuji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals over a wide chemical shift range. huji.ac.il

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom of the acyl fluoride group. The chemical shift of this signal is highly sensitive to the electronic environment and can provide valuable information about the molecule's structure. alfa-chemistry.com The typical chemical shift range for acyl fluorides is between +20 and +50 ppm relative to a standard reference such as CFCl₃.

Furthermore, ¹⁹F NMR is a powerful tool for derivatization studies. By reacting this compound with various nucleophiles, the change in the ¹⁹F chemical shift can be monitored to study reaction kinetics and mechanisms. The significant changes in the electronic environment around the fluorine atom upon reaction would result in a substantial shift in its resonance, allowing for clear and unambiguous tracking of the derivatization process.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the determination of the molecular ion with minimal fragmentation. bohrium.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with solvent molecules. HRMS analysis of this peak would provide the exact mass, allowing for the unambiguous determination of its molecular formula as C₉H₉FO₃.

In addition to molecular formula determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in tandem MS/MS), a characteristic pattern of fragment ions is produced. For this compound, expected fragmentation pathways would include the loss of the fluorine atom, the carbonyl group, and methoxy groups, providing further confirmation of the molecule's structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Technique
[M]⁺184.05ESI-MS
[M+H]⁺185.06ESI-MS
[M-F]⁺165.06MS/MS
[M-CO]⁺156.06MS/MS
[M-OCH₃]⁺153.05MS/MS

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

While a crystal structure for this compound has not been specifically reported in the searched literature, the application of this technique would provide invaluable insights into its molecular geometry. A single-crystal X-ray diffraction experiment would reveal the planarity of the benzene ring, the orientation of the methoxy groups relative to the ring, and the conformation of the acyl fluoride moiety. Of particular interest would be the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group, which would provide information about the degree of conjugation and steric hindrance. The solid-state packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would also be elucidated.

Computational Chemistry: Theoretical Probes of Electronic Structure and Reaction Energetics

Computational chemistry provides a powerful theoretical framework for understanding the electronic structure, properties, and reactivity of molecules. Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular geometries, electronic properties, and reaction energetics. kit.edu

Molecular Geometry: DFT calculations can be used to optimize the geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in nucleophilic and electrophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon and the fluorine atom.

Molecular Electrostatic Potential (MEP) Mapping: A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule. ajchem-a.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen and the fluorine atom, indicating their nucleophilic character. Conversely, a region of positive potential would be anticipated around the carbonyl carbon, highlighting its electrophilic nature and its susceptibility to attack by nucleophiles.

Interactive Data Table: Predicted Computational Data for this compound (DFT/B3LYP)

Parameter Predicted Value Significance
HOMO Energy-6 to -7 eVElectron-donating ability
LUMO Energy-1 to -2 eVElectron-accepting ability
HOMO-LUMO Gap4-6 eVKinetic stability, reactivity
MEP Minimum (around O, F)NegativeNucleophilic sites
MEP Maximum (around C=O carbon)PositiveElectrophilic site

Note: These are estimated values and will vary depending on the specific level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscapes and intermolecular interactions of this compound.

The conformational landscape of this compound is largely dictated by the orientation of the two methoxy groups and the benzoyl fluoride moiety. Due to steric hindrance from the ortho-substituted methoxy groups, the rotation of the benzoyl fluoride group is likely to be restricted. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is achieved by simulating the molecule's movement over a period of time and analyzing the trajectory to determine the most frequently adopted orientations of its constituent groups. The resulting data can be used to construct a Ramachandran-like plot for the dihedral angles of the methoxy and benzoyl fluoride groups, providing a clear visualization of the allowed and disallowed conformations.

Intermolecular interactions play a crucial role in the bulk properties of this compound. MD simulations can be used to study these interactions in detail by simulating a system containing multiple molecules. These simulations can reveal the nature and strength of various non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the fluorine atom. For instance, a study on benzoyl fluoride revealed the importance of C⋯O and C⋯F interactions in its crystal structure. nih.govresearchgate.net Similarly, MD simulations of anisole, a related methoxy-containing compound, have been used to understand its spatial correlation and interaction with other molecules. researchgate.net By analyzing the radial distribution functions between different atoms in the simulated system, it is possible to quantify the probability of finding neighboring molecules at a certain distance, offering insights into the local molecular packing and solvent organization.

Interactive Data Table: Key Parameters in MD Simulations of Aromatic Molecules

This table outlines typical parameters used in MD simulations for molecules similar to this compound.

ParameterDescriptionTypical Value/Method
Force Field A set of empirical energy functions and parameters used to describe the potential energy of a system of particles.AMBER, CHARMM, GROMOS
Solvent Model Representation of the solvent in the simulation.Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born)
Ensemble The statistical mechanical ensemble used to define the thermodynamic state of the system.NVT (canonical), NPT (isothermal-isobaric)
Simulation Time The total time duration of the simulation.Nanoseconds (ns) to microseconds (µs)
Time Step The interval at which the equations of motion are integrated.1-2 femtoseconds (fs)
Temperature The temperature at which the simulation is run.Typically around 298 K (25 °C)
Pressure The pressure at which the simulation is run (for NPT ensemble).Typically 1 atm

Quantum Chemical Descriptors for Reactivity Prediction and Mechanistic Insights

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and provide insights into reaction mechanisms. These descriptors are typically calculated using methods like Density Functional Theory (DFT). For this compound, these descriptors can help in understanding its electrophilic and nucleophilic behavior, as well as its stability and susceptibility to chemical reactions.

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating methoxy groups are expected to raise the HOMO energy, potentially making the aromatic ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing benzoyl fluoride group will lower the LUMO energy, making the carbonyl carbon a likely site for nucleophilic attack.

Several global reactivity descriptors can be derived from the HOMO and LUMO energies:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in various chemical reactions. For instance, a higher electrophilicity index would suggest that the molecule is a good electrophile.

Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atoms or regions within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely highlight the carbonyl carbon as the most electrophilic site and the oxygen atoms of the methoxy groups as potential nucleophilic centers. These theoretical predictions are invaluable for understanding and predicting the regioselectivity of its reactions.

Interactive Data Table: Quantum Chemical Descriptors and Their Significance

This table summarizes key quantum chemical descriptors and their implications for the reactivity of a molecule like this compound.

DescriptorFormulaSignificancePredicted Influence on this compound
HOMO Energy (EHOMO) -Related to electron-donating ability (nucleophilicity).Increased by electron-donating methoxy groups.
LUMO Energy (ELUMO) -Related to electron-accepting ability (electrophilicity).Lowered by electron-withdrawing benzoyl fluoride group.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity.Influenced by the balance of methoxy and benzoyl fluoride groups.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measure of the ability to attract electrons.Moderate to high due to the presence of electronegative F and O atoms.
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution.Inversely related to reactivity.
Chemical Softness (S) 1/(2η)Ease of change in electron distribution.Directly related to reactivity.
Electrophilicity Index (ω) χ2/(2η)Quantifies electrophilic character.Expected to be significant at the carbonyl carbon.

Future Prospects and Emerging Research Frontiers in 2,6 Dimethoxybenzoyl Fluoride Chemistry

Development of Novel Catalytic Systems for Efficient C-F Bond Manipulation

The carbon-fluorine bond in acyl fluorides, including 2,6-dimethoxybenzoyl fluoride (B91410), is the strongest single bond to carbon, presenting a significant challenge for its selective activation and transformation. nih.gov However, recent breakthroughs in transition-metal catalysis are paving the way for innovative manipulations of this robust bond, moving beyond the traditional role of acyl fluorides as simple acylating agents.

Rhodium-catalyzed intramolecular carbofluorination of alkenes represents a significant advance, where the C-F bond of an acyl fluoride is cleaved and added across a tethered alkene. nih.govchemrxiv.orgresearchgate.net This reaction, catalyzed by a cationic rhodium(I) tetrafluoroborate (B81430) complex, allows for the synthesis of tertiary alkyl fluorides with 100% atom economy. nih.govchemrxiv.orgresearchgate.net Mechanistic studies suggest a concerted action of the rhodium cation and the tetrafluoroborate anion is crucial for the catalytic cleavage and formation of C-F bonds. nih.govchemrxiv.org

Palladium catalysis has also emerged as a versatile tool for the transformation of acyl fluorides. oup.comacs.orgnih.govacs.org Palladium complexes can catalyze decarbonylative cross-coupling reactions, where the acyl fluoride serves as an aryl or alkyl source. oup.comacs.org For instance, palladium-catalyzed decarbonylative cyanation and alkylation of acyl fluorides have been successfully developed. oup.comacs.org Furthermore, a novel approach combines visible light photoexcitation of a palladium(0) complex to induce oxidative addition, with a ligand-favored reductive elimination to synthesize acyl fluorides from organic halides. nih.govthieme-connect.com This synergistic approach expands the scope of carbonylation reactions. nih.gov Researchers at the Tokyo University of Science have demonstrated a palladium-catalyzed reversible cleavage and formation of the acyl C-F bond, enabling the use of simple acyl fluorides to synthesize more complex ones. tus.ac.jp

Nickel catalysis offers a more economical alternative for C-F bond functionalization. mdpi.comnih.govthieme-connect.comresearchgate.netrsc.org Nickel-catalyzed decarbonylative stannylation, borylation, and alkynylation of acyl fluorides have been reported, proceeding under ligand-free or copper-free conditions. mdpi.comnih.govthieme-connect.comrsc.org These methods provide direct routes to valuable organometallic and acetylenic compounds from readily available acyl fluorides. mdpi.comnih.govthieme-connect.comrsc.org

The following table summarizes some of the key catalytic systems developed for the manipulation of the C-F bond in acyl fluorides.

Catalyst SystemTransformationKey Features
Cationic Rhodium(I) TetrafluoroborateIntramolecular Carbofluorination100% atom economy; synthesis of tertiary alkyl fluorides. nih.govchemrxiv.orgresearchgate.net
Palladium/XantphosDecarbonylative CyanationUtilizes a safe cyanide source. oup.com
Palladium/DPPEDecarbonylative AlkylationTolerates a wide range of functional groups. acs.org
Nickel(0)/Ligand-FreeDecarbonylative StannylationEconomical and operationally simple. mdpi.comnih.gov
Nickel(0)/PPh3Decarbonylative BorylationConverts carboxylic acids to arylboronates via acyl fluorides. rsc.org
Nickel(0)/Copper-FreeDecarbonylative AlkynylationAvoids the use of copper co-catalysts. thieme-connect.com

These advancements in catalytic C-F bond manipulation are expanding the synthetic utility of 2,6-dimethoxybenzoyl fluoride, enabling its use as a precursor to a wider range of complex molecules.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The synthesis and application of this compound are poised to benefit significantly from the integration of continuous flow chemistry and microreactor technologies. These approaches offer numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for seamless multi-step syntheses.

A notable development in this area is the in-flow generation of thionyl fluoride (SOF₂) from thionyl chloride (SOCl₂) and potassium fluoride (KF) using a microfluidic device. nih.gov This method allows for the safe production and immediate use of the toxic and gaseous SOF₂ for the efficient conversion of a wide variety of carboxylic acids, including presumably 2,6-dimethoxybenzoic acid, into their corresponding acyl fluorides. nih.gov The ability to generate and consume hazardous reagents on demand minimizes risks associated with their storage and handling. nih.gov

The application of microreactors in fluorine-18 (B77423) chemistry for positron emission tomography (PET) highlights the potential of this technology for handling challenging chemistries. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to improved selectivity and yields, which is particularly beneficial for highly exothermic or sensitive reactions involving fluorinating agents.

The advantages of integrating this compound chemistry with flow technologies are summarized below:

FeatureAdvantage in Flow Chemistry
Safety On-demand generation and consumption of hazardous reagents like fluorinating agents. nih.gov
Control Precise control over reaction temperature, pressure, and mixing, leading to improved selectivity and reproducibility.
Efficiency Higher space-time yields and reduced reaction times due to enhanced heat and mass transfer.
Integration Ability to "telescope" multiple reaction steps without intermediate isolation and purification. nih.gov
Scalability Straightforward scaling-up by numbering-up microreactors.

The adoption of continuous flow and microreactor technologies will be crucial for the safer, more efficient, and scalable synthesis and utilization of this compound in both academic and industrial settings.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. Research is actively being pursued to develop more sustainable and environmentally benign methods for the synthesis of acyl fluorides, focusing on the use of safer reagents, minimizing waste, and improving atom economy.

The traditional synthesis of acyl fluorides often involves deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives. nih.govbeilstein-journals.org While effective, these reagents can be hazardous and produce stoichiometric byproducts. acsgcipr.org Consequently, there is a growing interest in identifying and developing greener alternatives. Some of the promising directions include:

Phase-Transfer Catalyzed Halogen Exchange: A practical and scalable method for the synthesis of acyl fluorides involves the halogen exchange of acyl chlorides with an aqueous solution of potassium bifluoride (KHF₂) under phase-transfer catalysis. organic-chemistry.org This method avoids the use of hazardous fluorinating agents and utilizes readily available starting materials.

Use of Bench-Stable Solid Reagents: The development of stable, solid fluorinating agents simplifies handling and improves safety. For example, (tetramethylammonium) trifluoromethylthiolate ((Me₄N)SCF₃) has been shown to be an effective reagent for the direct conversion of carboxylic acids to acyl fluorides under base- and additive-free conditions. acs.org Similarly, 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) serves as a deoxyfluorinating reagent for the synthesis of acyl fluorides from carboxylic acids under mild conditions. nih.govbeilstein-journals.org

Photocatalytic Approaches: Photocatalysis offers a green and sustainable approach to chemical transformations. A recently developed method demonstrates the synthesis of acyl fluorides directly from aldehydes via a C(sp²)-H fluorination reaction using the inexpensive photocatalyst sodium decatungstate and an electrophilic fluorinating agent. rsc.org Another approach utilizes a copper-catalyzed carbonylative coupling of alkyl iodides with potassium fluoride under blue light irradiation to produce acyl fluorides. organic-chemistry.org

The following table compares different fluorinating agents and their implications for green chemistry:

Fluorinating Agent/MethodAdvantagesDisadvantagesGreen Chemistry Aspect
DAST/Deoxo-Fluor®Effective for deoxyfluorination.Hazardous, can produce explosive byproducts. nih.govbeilstein-journals.orgacsgcipr.orgPoor
XtalFluor-E®Solid, more stable than DAST.Requires activation with a base. nih.govbeilstein-journals.orgModerate
(Me₄N)SCF₃ / BT-SCF₃Bench-stable solids, mild conditions. nih.govbeilstein-journals.orgacs.orgStoichiometric use.Good
KHF₂ / Phase-Transfer CatalysisInexpensive, uses aqueous fluoride source. organic-chemistry.orgRequires acyl chloride precursor.Very Good
Photocatalysis (from aldehydes/alkyl iodides)Uses light as an energy source, mild conditions. organic-chemistry.orgrsc.orgMay require specific photocatalysts and starting materials.Excellent

The future of this compound synthesis will likely involve a shift towards these more sustainable methods, reducing the environmental footprint and enhancing the safety of its production.

Predictive Modeling of Reactivity and Selectivity in Complex Synthetic Transformations

The application of computational chemistry and machine learning is revolutionizing the way chemical reactions are understood and optimized. Predictive modeling of reactivity and selectivity offers the potential to accelerate the discovery of new transformations and to refine existing synthetic routes for compounds like this compound.

The prediction of regioselectivity in substitution reactions is a key area where machine learning is making a significant impact. nih.govresearchgate.net By combining machine-learned reaction representations with quantum mechanical descriptors, it is possible to create models that can accurately predict the major regioisomer in a reaction with high accuracy, even for small datasets. nih.govresearchgate.net Such models could be invaluable in predicting the outcome of, for example, the functionalization of the aromatic ring of this compound or its participation in cross-coupling reactions.

Computational tools, such as Density Functional Theory (DFT), are also crucial for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity. For example, DFT calculations have been used to investigate the mechanism of rhodium-catalyzed carbofluorination, revealing the roles of the metal center and the counterion in the C-F bond activation step. researchgate.net

The integration of these predictive modeling techniques into the workflow of synthetic chemistry can offer several benefits:

Rational Catalyst Design: By understanding the electronic and steric factors that govern a catalytic cycle, it is possible to design more efficient and selective catalysts for the transformation of this compound.

Optimization of Reaction Conditions: Predictive models can help to identify the optimal reaction conditions (e.g., solvent, temperature, ligand) to maximize the yield of the desired product and minimize the formation of byproducts.

In Silico Screening of Substrates: The reactivity of a wide range of substrates with this compound can be rapidly screened using computational methods, saving time and resources in the laboratory.

The continued development and application of these predictive modeling tools will undoubtedly play a pivotal role in shaping the future of research in this compound chemistry, enabling more efficient and predictable synthetic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dimethoxybenzoyl fluoride, and how do reaction conditions influence yield?

  • Methodology :

  • Direct fluorination : React 2,6-dimethoxybenzoyl chloride with anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) in aprotic solvents like dichloromethane (DCM) at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Alternative route : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert atmospheres. Optimize temperature (-20°C to room temperature) to avoid side reactions (e.g., demethoxylation) .
    • Key parameters : Solvent polarity, stoichiometry of fluorinating agents, and temperature control are critical for achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm methoxy (-OCH₃) and carbonyl (C=O) groups via ¹H NMR (δ 3.8–4.0 ppm for OCH₃) and ¹³C NMR (δ 165–170 ppm for C=O) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) detects molecular ion peaks ([M+H]⁺) with <2 ppm error .
  • FTIR : Strong absorption bands at ~1780 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Q. What are the critical safety protocols for handling this compound?

  • Safety measures :

  • Use fume hoods and personal protective equipment (PPE) due to its reactivity with moisture, releasing toxic HF gas .
  • Store in anhydrous conditions at -20°C to prevent hydrolysis. Avoid contact with aqueous solutions or alcohols .

Intermediate Research Questions

Q. How does this compound compare to its chloride analog in nucleophilic acyl substitution reactions?

  • Reactivity analysis :

  • Fluoride derivatives exhibit lower electrophilicity due to stronger C-F bonds but higher thermal stability. Kinetic studies (e.g., pseudo-first-order rate constants) reveal slower reaction rates compared to chlorides in esterification or amidation .
  • Use polar aprotic solvents (DMF, DCM) to enhance reactivity in coupling reactions with amines or alcohols .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Stabilization methods :

  • Add molecular sieves (3Å) to storage vials to absorb residual moisture .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Computational approach :

  • Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate transition-state energies for fluorination or substitution reactions. Compare activation barriers (ΔG‡) between methoxy and halogen substituents .
  • Solvent effects (e.g., dielectric constant) are modeled via the Polarizable Continuum Model (PCM) to refine reaction pathways .

Q. Why does this compound exhibit selective reactivity in radiopharmaceutical labeling over tyrosine residues?

  • Mechanistic insight :

  • The dimethoxybenzoyl group lowers the energy barrier (by ~8.5 kcal/mol) for bromination compared to tyrosine, as shown in competitive labeling assays with [76Br]SBDMB. Steric hindrance from methoxy groups directs electrophilic attack to the carbonyl-adjacent position .
  • Validate selectivity via PET imaging in glioblastoma models, where labeled peptides retain integrin-binding affinity .

Q. What role does this compound play in synthesizing β-lactam antibiotics?

  • Application in drug synthesis :

  • Serve as an acylating agent for penicillin derivatives (e.g., methicillin sodium). Coupling with 6-APA (6-aminopenicillanic acid) under basic conditions (pH 7–8) forms the β-lactam core .
  • Monitor reaction efficiency via LC-MS, ensuring minimal hydrolysis of the fluoride intermediate .

Contradictions and Validation

  • Evidence alignment :
    • Synthesis protocols in align with radiopharmaceutical labeling methods in , but temperature sensitivity varies between applications (e.g., -20°C for fluorination vs. room temperature for peptide conjugation).
    • Safety data for benzoyl chlorides are extrapolated to fluorides, but experimental validation of hydrolysis byproducts (e.g., HF vs. HCl) is required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.